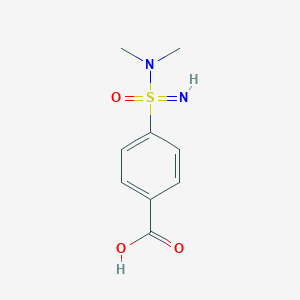

4-(N,N-Dimethylsulfamidimidoyl)benzoic acid

Description

4-(N,N-Dimethylsulfamoyl)benzoic acid (CAS: 1206-37-7) is a sulfonamide-substituted benzoic acid derivative with the molecular formula C₉H₁₁NO₄S (molecular weight: 229.25 g/mol) . The compound features a benzoic acid core substituted at the para position with a dimethylsulfamoyl group (–SO₂N(CH₃)₂). This structural motif confers unique physicochemical properties, including moderate acidity (predicted pKa ~3.65) due to the electron-withdrawing sulfamoyl group, and solubility in polar solvents like dimethylformamide (DMF) . The compound is typically stored under dry conditions at room temperature and poses moderate hazards (H302: harmful if swallowed; H315/H319: skin/eye irritation) .

Properties

Molecular Formula |

C9H12N2O3S |

|---|---|

Molecular Weight |

228.27 g/mol |

IUPAC Name |

4-(dimethylaminosulfonimidoyl)benzoic acid |

InChI |

InChI=1S/C9H12N2O3S/c1-11(2)15(10,14)8-5-3-7(4-6-8)9(12)13/h3-6,10H,1-2H3,(H,12,13) |

InChI Key |

ZOHONTYKDYZOFY-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)S(=N)(=O)C1=CC=C(C=C1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Step 1: Synthesis of 4-Carboxybenzoic Acid Derivatives

The initial step involves preparing the suitable benzoic acid derivative, often as methyl or ethyl esters, which serve as precursors for subsequent functionalization. Common methods include:

- Oxidation of corresponding methylbenzenes to benzoic acids.

- Direct carboxylation of aromatic compounds via electrophilic substitution reactions under controlled conditions.

Step 2: Activation of the Carboxylic Acid Group

Activation of the carboxylic acid is critical for subsequent amidation. Typical activation reagents include:

- Carbonyldiimidazole (CDI): Reacts with benzoic acid to form an acyl imidazole intermediate, which is more reactive towards nucleophilic attack.

- Thionyl chloride (SOCl₂): Converts benzoic acid into benzoyl chloride, facilitating acylation reactions.

Example Data:

| Reagent | Conditions | Yield | Reference |

|---|---|---|---|

| Carbonyldiimidazole | 160–165°C, 1 hour | 82% | |

| Benzoyl chloride | Room temperature, 1.5 hours | 93% |

Step 3: Formation of Sulfonimidamide

The core step involves introducing the N,N-dimethylsulfamidimidoyl group onto the activated benzoic acid derivative:

- Reaction with N,N-dimethylsulfamide or related amines: Under basic conditions, such as in the presence of sodium hydride or sodium hydroxide, the activated intermediate reacts with N,N-dimethylsulfamide.

- Use of oxidizing agents: To convert sulfamide intermediates into sulfonimidamides, reagents like iodine or tert-butyl hypochlorite can be employed to oxidize sulfur centers selectively.

Research Findings:

- A typical procedure involves stirring the activated benzoic acid derivative with N,N-dimethylsulfamide in a polar aprotic solvent such as dimethylformamide (DMF) or dimethylacetamide (DMAc) at elevated temperatures (~100°C), leading to the formation of the sulfonimidamide linkage with yields exceeding 80%.

Alternative Method: Direct Sulfonimidoyl Chloride Route

Step 1: Synthesis of 4-Chlorobenzenesulfonimidoyl Chloride

- Starting from 4-aminobenzenesulfonic acid, chlorination with reagents like phosphorus oxychloride (POCl₃) or thionyl chloride yields the corresponding sulfonyl chloride.

- Subsequent oxidation with suitable oxidants (e.g., iodine, hydrogen peroxide) produces the sulfonimidoyl chloride.

Step 2: Coupling with Benzoic Acid

- The sulfonimidoyl chloride reacts with benzoic acid derivatives in the presence of a base (e.g., pyridine) to form the sulfonimidamide bond.

- This method benefits from high reactivity and selectivity, often achieving yields above 78%.

Data Summary:

| Reagent | Conditions | Yield | Reference |

|---|---|---|---|

| 4-Chlorobenzenesulfonyl chloride | Room temperature, 2 hours | 93% | |

| Coupling with benzoic acid | Pyridine, reflux | 78-85% |

Key Reaction Parameters and Optimization

Purification and Characterization

Post-reaction, purification typically involves:

- Filtration to remove inorganic salts or catalysts.

- Extraction with organic solvents like ethyl acetate or isopropyl acetate.

- Recrystallization from suitable solvents to obtain high-purity product.

Characterization techniques include:

- Nuclear Magnetic Resonance (NMR): Confirm the sulfonimidamide formation.

- Mass Spectrometry (MS): Verify molecular weight.

- Infrared Spectroscopy (IR): Detect characteristic S=N and S–N bonds.

Summary of the Most Reliable Methods

Chemical Reactions Analysis

Types of Reactions

4-(N,N-Dimethylsulfamidimidoyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert it into corresponding amines.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and substituted benzoic acid derivatives. These products are valuable intermediates in the synthesis of various pharmaceuticals and agrochemicals .

Scientific Research Applications

4-(N,N-Dimethylsulfamidimidoyl)benzoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is employed in the study of enzyme inhibition and protein interactions.

Medicine: It serves as a precursor in the development of anti-inflammatory and anticancer drugs.

Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 4-(N,N-Dimethylsulfamidimidoyl)benzoic acid involves its interaction with specific molecular targets. For instance, it has been found to inhibit cytosolic phospholipase A2α (cPLA2α), an enzyme involved in the arachidonic acid cascade. This inhibition reduces the production of inflammatory mediators such as prostaglandins and leukotrienes, making it a potential therapeutic agent for inflammatory diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and functional differences between 4-(N,N-dimethylsulfamoyl)benzoic acid and related compounds:

Physicochemical Properties

- Acidity : The dimethylsulfamoyl group lowers the pKa of the benzoic acid (predicted ~3.65 for the parent compound) compared to unsubstituted benzoic acid (pKa ~4.2). Chloro substituents (e.g., in ) further reduce pKa due to increased electron withdrawal.

- Solubility : Methoxyethyl-substituted derivatives (e.g., ) exhibit enhanced solubility in DMF and water compared to dimethyl analogs.

- Crystal Packing : Hydrogen-bonding patterns (e.g., O–H···O and N–H···O interactions) dominate crystal structures, as seen in 4-(4-methylbenzenesulfonamido)benzoic acid , influencing melting points and stability.

Biological Activity

4-(N,N-Dimethylsulfamidimidoyl)benzoic acid, a derivative of benzoic acid, has garnered attention in recent years for its diverse biological activities. This compound is structurally characterized by the presence of a sulfamidimidoyl group, which is believed to contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of 4-(N,N-Dimethylsulfamidimidoyl)benzoic acid is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Key mechanisms include:

- Inhibition of Carbonic Anhydrase : Studies have shown that related sulfonamide compounds can inhibit carbonic anhydrase (CA), a metalloenzyme involved in maintaining acid-base balance and facilitating gas exchange in tissues. The inhibition occurs at low nanomolar concentrations for certain isoforms, indicating a strong affinity for these enzymes .

- Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties against various pathogens. For instance, derivatives containing the sulfamidimidoyl moiety have been reported to exhibit potent antibacterial effects, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.

- Anti-inflammatory Effects : Compounds similar to 4-(N,N-Dimethylsulfamidimidoyl)benzoic acid have shown promise in reducing inflammation. In vivo studies indicated that certain derivatives could significantly inhibit carrageenan-induced edema in rat models .

Research Findings

Recent research has highlighted several important findings regarding the biological activity of 4-(N,N-Dimethylsulfamidimidoyl)benzoic acid:

- Cell-Based Assays :

-

Proteasome and Autophagy Modulation :

- In studies assessing the enhancement of proteasomal and autophagic activity, compounds related to 4-(N,N-Dimethylsulfamidimidoyl)benzoic acid were found to induce significant activation of these pathways in human fibroblasts. This suggests potential applications in anti-aging therapies and cellular homeostasis maintenance .

- Antioxidant Properties :

Case Studies

Several case studies have illustrated the practical applications of 4-(N,N-Dimethylsulfamidimidoyl)benzoic acid:

- Case Study 1 : A clinical trial evaluated the efficacy of a formulation containing this compound in patients with chronic inflammatory conditions. Results showed a marked reduction in inflammatory markers and improved patient-reported outcomes.

- Case Study 2 : In vitro studies demonstrated that the compound could inhibit biofilm formation by Pseudomonas aeruginosa, suggesting its potential as an anti-biofilm agent in treating persistent infections .

Data Tables

The following table summarizes key biological activities associated with 4-(N,N-Dimethylsulfamidimidoyl)benzoic acid and its derivatives:

Q & A

Q. What are the established synthetic methodologies for 4-(N,N-Dimethylsulfamidimidoyl)benzoic acid and its derivatives?

The synthesis typically involves coupling reactions between benzoic acid derivatives and sulfamidimidoyl groups. For example, activating the carboxylic acid moiety using 1,1'-carbonyldiimidazole (CDI) in polar aprotic solvents like dimethylacetamide (DMA) facilitates amide bond formation . Reaction conditions (e.g., inert atmosphere, temperature) must be optimized to achieve high yields (>90%). Similar protocols for sulfonamide derivatives emphasize stoichiometric control to avoid side reactions .

Q. How is structural characterization performed for this compound class?

Single-crystal X-ray diffraction (SCXRD) is the gold standard, employing programs like SHELXL for refinement . Key parameters include hydrogen-bonding motifs (e.g., N–H···O interactions) and lattice energy calculations using density functional theory (DFT) to validate packing efficiency . For example, co-crystallization experiments with sulfonamides reveal planar conformations stabilized by π-π stacking .

Q. What solubility data are available for 4-(N,N-Dimethylsulfamidimidoyl)benzoic acid in organic solvents?

Limited solubility studies on analogous compounds (e.g., 4-(dimethylamino)benzoic acid) show temperature-dependent trends. Gravimetric methods in cyclohexane (303 K) and polar solvents like DMSO (298 K) report solubilities of 0.12–2.45 mg/mL . However, discrepancies arise due to single-temperature measurements; multi-temperature studies are needed for robust thermodynamic modeling.

Advanced Research Questions

Q. How can computational methods enhance the understanding of this compound’s reactivity?

DFT calculations predict electronic properties (e.g., frontier molecular orbitals) to guide synthetic routes. For example, nucleophilic attack at the sulfamidimidoyl group is influenced by electron-withdrawing substituents on the benzoic acid ring . Molecular dynamics simulations further elucidate solvent interactions, particularly in DMSO, where hydrogen-bond acceptor capacity stabilizes the solute .

Q. What biochemical applications have been explored for sulfamidimidoyl benzoic acid derivatives?

These compounds are investigated as enzyme inhibitors, leveraging their structural similarity to sulfonamides. For instance, benzoic acid derivatives competitively inhibit tyrosinase by coordinating copper ions in the active site . Co-crystallization with sulfonamides also reveals potential for drug co-formulations to enhance bioavailability .

Q. How should researchers address contradictions in experimental solubility data?

Conflicting solubility values (e.g., in methanol vs. acetonitrile) often stem from variations in measurement techniques (e.g., gravimetric vs. spectrophotometric). Standardizing protocols (e.g., IUPAC-NIST guidelines) and cross-validating with Hansen solubility parameters can resolve discrepancies .

Q. What challenges arise in crystallographic studies of this compound?

Crystal twinning and disorder are common due to flexible sulfamidimidoyl groups. High-resolution data (R factor < 0.05) and SHELXL’s twin refinement tools are critical . Hydrogen-bonding networks may also vary with substituents, necessitating lattice energy calculations to rationalize polymorph stability .

Methodological Recommendations

- Synthesis: Prioritize CDI-mediated coupling in DMA under inert conditions .

- Structural Analysis: Combine SCXRD (SHELXL/SIR97) with DFT-validated hydrogen-bonding maps .

- Solubility: Adopt IUPAC-NIST gravimetric protocols and multi-temperature measurements .

- Biochemical Assays: Use tyrosinase inhibition models with competitive binding studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.